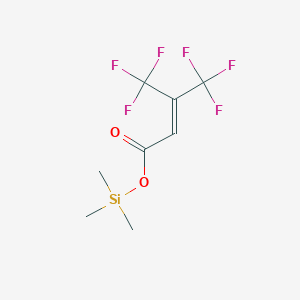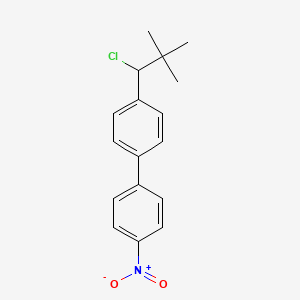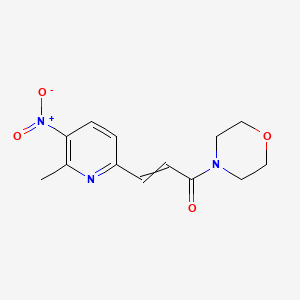
3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a methyl and nitro group, a morpholine ring, and a propenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the methyl group.
Formation of the propenone moiety: This could involve aldol condensation or other carbon-carbon bond-forming reactions.
Morpholine ring attachment: This step might involve nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the propenone moiety.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur on the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Therapeutics: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-Nitropyridin-2-yl)-1-(morpholin-4-yl)prop-2-en-1-one: Lacks the methyl group.
3-(6-Methyl-5-nitropyridin-2-yl)-1-(piperidin-4-yl)prop-2-en-1-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the morpholine ring and propenone moiety, might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
89862-06-6 |
|---|---|
Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-(6-methyl-5-nitropyridin-2-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15N3O4/c1-10-12(16(18)19)4-2-11(14-10)3-5-13(17)15-6-8-20-9-7-15/h2-5H,6-9H2,1H3 |
InChI Key |
UWADKVQJBDQMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=CC(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


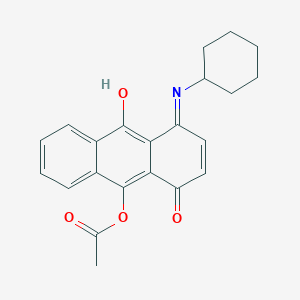
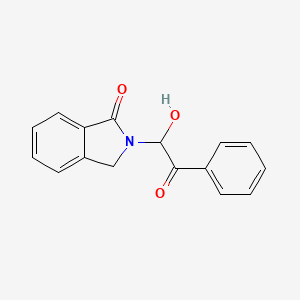
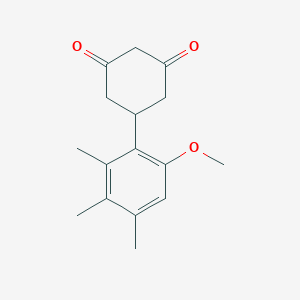
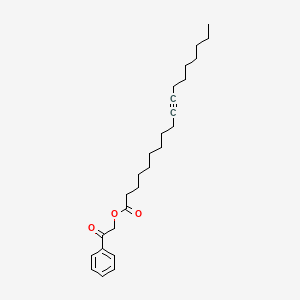
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
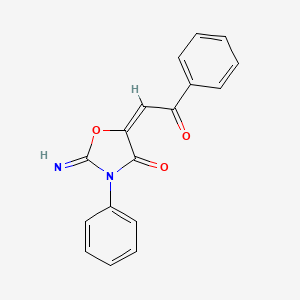
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
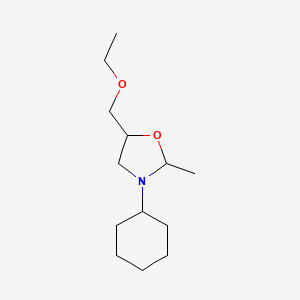
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
